4-Azidosalicylic acid N-hydroxysuccinimide ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

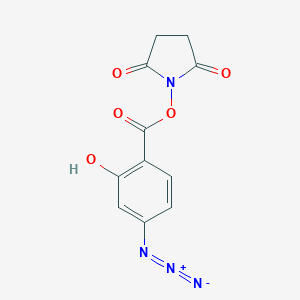

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5/c12-14-13-6-1-2-7(8(16)5-6)11(19)20-15-9(17)3-4-10(15)18/h1-2,5,16H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAFCMJBDZWZIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40242361 |

Source

|

| Record name | 4-Azidosalicylic acid N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40242361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96602-46-9 |

Source

|

| Record name | 4-Azidosalicylic acid N-hydroxysuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096602469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidosalicylic acid N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40242361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxysuccinimidyl-4-azidosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Crosslinker: A Technical Guide to N-hydroxysuccinimidyl-4-azidosalicylate (NHS-ASA)

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimidyl-4-azidosalicylate (NHS-ASA) is a heterobifunctional crosslinking agent that has become an indispensable tool in the study of protein interactions, molecular assemblies, and drug delivery systems. Its unique dual reactivity, combining a primary amine-reactive N-hydroxysuccinimide (NHS) ester with a photo-activatable aryl azide, allows for a two-step crosslinking strategy. This guide provides an in-depth exploration of the chemical properties of NHS-ASA, offering field-proven insights and detailed methodologies to empower researchers in their experimental designs.

Core Chemical Properties and Reactivity

At its core, NHS-ASA is an elegant molecule designed for covalent conjugation. Its functionality is dictated by two key reactive groups, each with distinct specificities and activation requirements.

The Amine-Reactive NHS Ester

The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines (-NH₂), such as those found on the side chain of lysine residues and the N-terminus of proteins.[1][2] The reaction proceeds via a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][4]

The efficiency of this reaction is highly dependent on pH. The optimal pH range for the reaction of NHS esters with primary amines is between 7 and 9.[5][6] Below this range, the amine groups are protonated and less nucleophilic, slowing the reaction rate. Above pH 9, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis and reducing conjugation efficiency.[1][3]

It is crucial to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[1][5] Suitable buffers include phosphate-buffered saline (PBS), borate, or HEPES.[3][5]

The Photo-Reactive Aryl Azide

The second reactive moiety of NHS-ASA is the 4-azidosalicyl group. Upon exposure to ultraviolet (UV) light, typically in the range of 320-370 nm, the aryl azide is converted into a highly reactive nitrene intermediate.[5] This nitrene can then non-selectively insert into C-H and N-H bonds or add to double bonds, forming a stable covalent linkage with a nearby molecule.[5] This photo-activation step provides temporal control over the second crosslinking reaction.

It is important to use a UV lamp that emits within the specified wavelength range to avoid damage to biological molecules that can occur at lower wavelengths (e.g., 254 nm).[5] The efficiency of the photo-crosslinking is dependent on the intensity of the UV light and the duration of exposure.

Key Physicochemical Data

A thorough understanding of the physicochemical properties of NHS-ASA is essential for successful experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₄O₅ | [7] |

| Molecular Weight | 276.20 g/mol | [7] |

| Synonyms | NHS-ASA, 4-Azidosalicylic acid N-hydroxysuccinimide ester | [7] |

| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers.[5][8] | |

| Storage | Store desiccated at -20°C to 4°C, protected from light.[9][10] | |

| Photoactivation Wavelength | 320-370 nm | [5] |

| Spacer Arm Length | 5.7 Å | [5] |

Experimental Workflows and Methodologies

The dual reactivity of NHS-ASA allows for a sequential two-step crosslinking protocol. This approach is particularly advantageous for identifying protein-protein interactions, as it allows for the "bait" protein to be labeled first, followed by photo-crosslinking to the "prey" protein upon interaction.

General Two-Step Crosslinking Workflow

Caption: A two-step crosslinking workflow using NHS-ASA.

Detailed Protocol: Crosslinking of a "Bait" and "Prey" Protein

This protocol provides a general framework for identifying protein-protein interactions using NHS-ASA. Optimization of concentrations, incubation times, and UV exposure will be necessary for specific applications.

Materials:

-

NHS-ASA

-

Anhydrous DMSO or DMF

-

"Bait" protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

-

"Prey" protein solution or cell lysate

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

UV lamp (365 nm)

-

Desalting column or dialysis cassette

Procedure:

Step 1: Labeling of the "Bait" Protein (Amine Reaction)

-

Prepare NHS-ASA Stock Solution: Immediately before use, dissolve NHS-ASA in anhydrous DMSO or DMF to a concentration of 10-50 mM.[5]

-

Reaction Setup: In a microcentrifuge tube, combine the "bait" protein solution with the NHS-ASA stock solution. A 10- to 50-fold molar excess of NHS-ASA to the protein is a common starting point.[5] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[3]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C, protected from light.[3]

-

Removal of Excess NHS-ASA: Remove unreacted NHS-ASA and the N-hydroxysuccinimide byproduct using a desalting column or dialysis against an appropriate buffer. This step is critical to prevent non-specific labeling in the subsequent step.

Step 2: Photo-Crosslinking to the "Prey" Protein

-

Incubation with "Prey": Add the labeled "bait" protein to the "prey" protein solution or cell lysate. Allow the proteins to interact for a sufficient amount of time (this will be system-dependent).

-

UV Irradiation: Expose the sample to UV light (320-370 nm) on ice or at room temperature.[5] The optimal exposure time and distance from the UV source must be determined empirically. A typical starting point is 5-15 minutes.[5]

-

Quenching (Optional but Recommended): Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[1]

-

Analysis: The crosslinked products can now be analyzed by various techniques, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the interacting partners.

Mechanistic Insights and Causality

The success of an NHS-ASA crosslinking experiment hinges on a clear understanding of the underlying chemical principles.

The NHS Ester Reaction Mechanism

Caption: Photoactivation of the aryl azide group.

The generation of the highly reactive nitrene intermediate allows for indiscriminate crosslinking to molecules in close proximity. This is both a strength and a potential source of non-specific background. Careful optimization of the UV exposure time is therefore critical to favor crosslinking of specific interactors over random collisions.

Trustworthiness and Self-Validating Systems

To ensure the reliability of experimental results obtained with NHS-ASA, it is essential to incorporate controls and validation steps.

-

No UV Control: A sample that is taken through the entire procedure without UV exposure will help to identify non-covalent interactions that are not dependent on photo-crosslinking.

-

"Bait" Only Control: A sample containing only the labeled "bait" protein that is subjected to UV irradiation can help to identify any intramolecular crosslinking or non-specific aggregation.

-

"Prey" Only Control: A sample containing only the "prey" protein or lysate that is subjected to UV irradiation can control for any UV-induced changes in the "prey" itself.

-

Mass Spectrometry Analysis: Identification of the crosslinked peptides by mass spectrometry provides the highest level of confidence in the interaction site.

Conclusion

N-hydroxysuccinimidyl-4-azidosalicylate is a powerful and versatile tool for elucidating molecular interactions. By understanding its chemical properties, reaction mechanisms, and the rationale behind the experimental protocols, researchers can effectively harness the capabilities of this crosslinker to gain valuable insights into complex biological systems. The ability to perform a two-step, temporally controlled crosslinking reaction makes NHS-ASA particularly well-suited for capturing transient interactions that are often missed by other methods. With careful experimental design and appropriate controls, NHS-ASA can provide a high degree of confidence in the identified interactions, advancing our understanding of cellular processes and aiding in the development of novel therapeutics.

References

-

Interchim. (n.d.). NHS ASA, SASD. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Kalk, A., & Mechtler, K. (2007). Selective acylation of primary amines in peptides and proteins. PubMed. Retrieved from [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

-

G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

-

Weigel, P. H., & Schnaar, R. L. (1989). Synthesis and characterization of N-hydroxysuccinimide ester chemical affinity derivatives of asialoorosomucoid that covalently cross-link to galactosyl receptors on isolated rat hepatocytes. PubMed. Retrieved from [Link]

-

Demyanenko, Y., et al. (2024). Removal of NHS-labelling By-products in Proteomic Samples. bioRxiv. Retrieved from [Link]

-

Kalk, A., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). N-Hydroxysuccinimide. Retrieved from [Link]

-

AxisPharm. (n.d.). N-Hydroxysuccinimidyl-4-azidobenzoate. Retrieved from [Link]

Sources

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. interchim.fr [interchim.fr]

- 6. neb.com [neb.com]

- 7. This compound | C11H8N4O5 | CID 3035647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. covachem.com [covachem.com]

- 9. N-Hydroxysuccinimidyl-4-azidobenzoate | AxisPharm [axispharm.com]

- 10. Sulfo-NHS (N-hydroxysulfosuccinimide), 5 g - FAQs [thermofisher.com]

The Architectonics of Efficacy: An In-depth Technical Guide to NHS-ASA Spacer Arm Length and its Significance in Bioconjugation

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a crosslinking reagent is a critical determinant of experimental success. Among the plethora of available reagents, N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA) and its derivatives stand out as potent heterobifunctional crosslinkers. Their utility lies in a two-step conjugation process, first targeting primary amines and then, upon photoactivation, forming a covalent bond with a wide range of chemical groups. However, the true mastery of this tool lies in understanding and strategically selecting a feature often overlooked: the length of the spacer arm. This guide provides a deep dive into the core principles of NHS-ASA chemistry, with a specific focus on the profound impact of its spacer arm length on the stability, steric accessibility, and ultimate functionality of the resulting bioconjugate.

The Fundamental Chemistry of NHS-ASA: A Two-Act Play

The elegance of the NHS-ASA crosslinker lies in its dual, temporally controlled reactivity. This allows for a precise and directed conjugation strategy, which can be envisioned as a two-act play:

-

Act I: The Amine-Reactive NHS Ester. The N-hydroxysuccinimide (NHS) ester is the first actor on this molecular stage. It readily and specifically reacts with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1][2][3] This reaction is most efficient at a pH range of 7.2 to 8.5.[2] It is crucial to perform this step in an amine-free buffer (e.g., phosphate, borate, or carbonate) to prevent quenching of the NHS ester.[1]

-

Act II: The Photo-Inducible Aryl Azide. Once the NHS ester has reacted with the first molecule, the aryl azide group lies in wait for its cue. Upon exposure to UV light (typically around 320-370 nm), the azide is converted into a highly reactive nitrene intermediate.[1] This nitrene can then insert non-specifically into C-H and N-H bonds or add to double bonds, forming a stable covalent linkage with a second molecule in close proximity.[1] This photo-inducible step provides exceptional control over the timing and target of the second conjugation event.

This two-step mechanism is fundamental to the utility of NHS-ASA in applications ranging from mapping protein-protein interactions to the development of sophisticated antibody-drug conjugates (ADCs).

The Spacer Arm: More Than Just a Bridge

The spacer arm is the chemical linker that connects the amine-reactive NHS ester and the photoreactive aryl azide. Far from being a passive component, its length and chemical composition are critical design parameters that significantly influence the outcome of the conjugation. The choice of spacer arm length is a delicate balance between providing sufficient reach and avoiding unintended consequences.

Mitigating Steric Hindrance

One of the most significant roles of the spacer arm is to overcome steric hindrance.[4] When conjugating large biomolecules like antibodies or cell surface proteins, the reactive groups may be buried within the protein's three-dimensional structure, making them inaccessible to a crosslinker with a short spacer. A longer spacer arm can extend the reactive group away from the bulk of the first molecule, allowing it to access binding sites on the second molecule that would otherwise be sterically blocked.

A study on the influence of hapten spacer arm length on antibody response demonstrated that an optimal spacer length (6.3–8.8 Å) was crucial for inducing a strong antibody response, highlighting the importance of proper presentation of the target molecule to the biological system.[5] While this study does not use NHS-ASA specifically, the principle of optimizing spatial access is directly transferable.

Modulating Stability and Pharmacokinetics in Antibody-Drug Conjugates (ADCs)

In the realm of ADC development, the linker, including its spacer arm, is a key determinant of the therapeutic's stability, pharmacokinetics (PK), and efficacy.[6][7][8] A fascinating paradox emerges: a shorter linker can actually enhance ADC stability in circulation.[7] This is because the payload is kept within the steric "shield" of the antibody, protecting the linker from premature cleavage by circulating enzymes.

However, an excessively short linker may hinder the payload's release once the ADC has been internalized by the target cell.[1] Therefore, an optimal spacer length is required to strike a balance between in-vivo stability and efficient payload release at the site of action.[6][8]

Enhancing Solubility and Reducing Aggregation

The chemical nature of the spacer arm can be modified to improve the properties of the final conjugate. For instance, incorporating polyethylene glycol (PEG) units into the spacer arm can significantly increase the hydrophilicity of the crosslinker. This is particularly beneficial when working with hydrophobic payloads in ADCs, as it can improve the solubility of the entire conjugate, reduce aggregation, and potentially prolong its circulation half-life.[9]

A Comparative Look at Commercially Available NHS-ASA Spacer Arm Variants

To illustrate the practical implications of spacer arm length, let's examine two commercially available NHS-ASA derivatives:

| Feature | NHS-ASA | Sulfo-NHS-lc-ASA |

| Full Chemical Name | N-Hydroxysuccinimidyl-4-azidosalicylic acid | Sulfosuccinimidyl[4-azidosalicylamido]hexanoate |

| Spacer Arm Length | 5.7 Å | 18.0 Å |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Water-soluble |

| Key Differentiator | Short, rigid aryl spacer | Long, flexible hexanoate spacer with a sulfonate group for water solubility |

| Primary Applications | Proximity-based labeling, intramolecular crosslinking, short-range protein interaction studies | Intermolecular crosslinking of large proteins, overcoming steric hindrance, cell-surface labeling |

Data sourced from Interchim product information.

The short, rigid 5.7 Å spacer of NHS-ASA is ideal for applications where the interacting molecules are in very close proximity. In contrast, the significantly longer and more flexible 18.0 Å spacer of Sulfo-NHS-lc-ASA provides the necessary reach to bridge greater distances between reactive sites on two different proteins, making it a better choice for many intermolecular crosslinking applications. The addition of the sulfonate group on Sulfo-NHS-lc-ASA also renders it water-soluble, which is a significant advantage for biological reactions, as it avoids the need for organic co-solvents that can denature proteins.[2]

Experimental Workflow & Protocols

The following provides a generalized, step-by-step protocol for a two-stage conjugation using an NHS-ASA derivative. This protocol should be optimized for the specific molecules and application.

Stage 1: Reaction of NHS Ester with the First Protein (Protein-NH2)

-

Buffer Preparation: Prepare an amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Avoid buffers containing primary amines like Tris or glycine.

-

Protein Preparation: Dissolve the protein to be modified (Protein-NH2) in the prepared buffer to a final concentration of 1-5 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve the NHS-ASA derivative in an appropriate solvent. For NHS-ASA, use anhydrous DMSO or DMF. For Sulfo-NHS-lc-ASA, use the reaction buffer. Prepare a stock solution of approximately 10 mM.

-

Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The optimal ratio will need to be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature.

-

Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column or dialysis against the reaction buffer. This step is critical to prevent unwanted reactions in the subsequent step.

Stage 2: Photo-Crosslinking with the Second Molecule (Target)

-

Mixing: Combine the NHS-ASA-modified protein from Stage 1 with the target molecule in a suitable buffer. The molar ratio will depend on the specific application.

-

Photoactivation: Expose the mixture to a UV light source (e.g., a long-wave UV lamp) at a wavelength of 320-370 nm for 5-15 minutes on ice. The optimal exposure time and distance from the lamp should be determined empirically to maximize crosslinking and minimize damage to the biomolecules.

-

Analysis: Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Conclusion and Future Perspectives

The spacer arm of an NHS-ASA crosslinker is a powerful modulator of bioconjugate performance. Its length directly impacts steric accessibility, stability, and solubility, and therefore must be a primary consideration in experimental design. While shorter spacer arms are well-suited for probing interactions in close quarters, longer and more flexible spacers are indispensable for bridging larger molecular distances and overcoming steric barriers. In the context of therapeutics like ADCs, the selection of an optimal spacer length is a critical balancing act to achieve both stability in circulation and efficient activity at the target site.

Future advancements in crosslinker technology will likely focus on the development of novel spacer arms with even greater control over these properties. This may include "smart" spacers that change their conformation or cleave in response to specific physiological triggers, further enhancing the precision and efficacy of bioconjugation strategies. For the researcher in the lab today, a thorough understanding of the principles outlined in this guide will empower more rational and successful experimental design, unlocking the full potential of NHS-ASA chemistry.

References

-

Interchim. (n.d.). NHS ASA, SASD. Retrieved from [Link]

-

Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]

-

Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(10), 1370-1381. [Link]

-

Wang, Z., Li, Y., Li, Y., Yuan, Y., & He, L. (2023). The influence of hapten spacer arm length on antibody response and immunoassay development. Analytica Chimica Acta, 1239, 340699. [Link]

-

Pabst, M., et al. (2017). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Chemistry, 10, 888698. [Link]

-

Fischer, F., et al. (2020). Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length. PLoS Computational Biology, 16(8), e1008170. [Link]

-

Arimoto, R., et al. (2021). Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. Journal of the American Chemical Society, 143(5), 2363-2370. [Link]

-

Anami, Y., et al. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. Molecules, 29(12), 2826. [Link]

-

Primetech. (n.d.). An amine-to-thiol crosslinker with medium-length aliphatic spacer arm. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 9. interchim.fr [interchim.fr]

Hydrolysis rate of 4-Azidosalicylic acid N-hydroxysuccinimide ester.

An In-Depth Technical Guide to the Hydrolysis Rate of 4-Azidosalicylic acid N-hydroxysuccinimide Ester

Authored by: A Senior Application Scientist

Abstract

N-hydroxysuccinimide (NHS) esters are among the most prevalent reagents for covalently modifying primary amines in biomolecules, a foundational technique in modern drug development and life science research.[1][2] The this compound (ASA-NHS) is a heterobifunctional crosslinker, incorporating both an amine-reactive NHS ester and a photo-reactive azido group. The efficacy of any conjugation strategy involving ASA-NHS is critically dependent on the stability of the NHS ester in aqueous media. This guide provides a comprehensive analysis of the primary degradation pathway for ASA-NHS—hydrolysis—offering field-proven insights, quantitative stability data, and robust experimental protocols to empower researchers to optimize their bioconjugation workflows.

The Core Challenge: Aminolysis vs. Hydrolysis

The utility of ASA-NHS in bioconjugation stems from its ability to react with primary amines, such as those on the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond.[2] This desired reaction, known as aminolysis, is a nucleophilic acyl substitution where the unprotonated amine attacks the carbonyl carbon of the ester.[3][]

However, in the aqueous buffers required for most biological applications, the NHS ester is engaged in a constant battle against a competing reaction: hydrolysis.[5][6] Water molecules, or more potently, hydroxide ions, can also act as nucleophiles, attacking the same carbonyl carbon.[6] This undesirable reaction cleaves the ester bond, regenerating the 4-Azidosalicylic acid and releasing N-hydroxysuccinimide (NHS), rendering the crosslinker inactive and unable to participate in the intended conjugation.[5] The success of any labeling experiment, therefore, hinges on maximizing the rate of aminolysis relative to the rate of hydrolysis.

Caption: Competing reaction pathways for NHS esters.

Quantitative Analysis of NHS Ester Stability

The stability of an NHS ester is not an intrinsic constant but is acutely sensitive to its environment.[5] The rate of hydrolysis is primarily governed by pH and temperature. Understanding these relationships is paramount for designing and troubleshooting conjugation experiments.

The Decisive Role of pH

The pH of the reaction buffer is the single most critical factor influencing the hydrolysis rate.[5] There is a fundamental trade-off:

-

Low pH (<7.0): Primary amines are predominantly protonated (-NH₃⁺), which makes them non-nucleophilic and significantly slows the desired aminolysis reaction.[3] NHS esters are relatively stable at slightly acidic pH.[7]

-

High pH (>8.5): While the concentration of nucleophilic, deprotonated amines increases, the concentration of hydroxide ions also rises dramatically, leading to rapid hydrolysis of the NHS ester.[5][8]

The generally accepted optimal pH range for NHS ester reactions is 7.2 to 8.5 , representing a compromise where the amine is sufficiently reactive and the ester retains a workable half-life.[1][9]

Impact of Temperature

Lowering the reaction temperature slows the rate of all chemical reactions, including both aminolysis and hydrolysis.[3] Performing a conjugation at 4°C can significantly extend the half-life of the NHS ester compared to room temperature, providing a larger window for the desired reaction to occur, which is particularly useful for sensitive proteins or when longer incubation times are required.[3][9]

Hydrolysis Rate Data

The stability of an NHS ester is quantified by its half-life (t½), the time required for 50% of the active ester to be hydrolyzed. While specific kinetic data for the 4-azidosalicylic acid moiety is not extensively published, the behavior of the NHS ester group is well-characterized and provides a reliable guide.

| pH | Temperature | Approximate Half-life (t½) | Source(s) |

| 7.0 | 0°C | 4–5 hours | [1][9][10] |

| 7.0 | Room Temp. | ~7 hours | [3] |

| 8.0 | 4°C | ~1 hour | [3] |

| 8.0 | Room Temp. | ~3.5 hours (210 min) | [11][12] |

| 8.5 | Room Temp. | ~2–3 hours (125-180 min) | [3][11][12] |

| 8.6 | 4°C | 10 minutes | [1][9][10] |

| 9.0 | Room Temp. | Minutes | [3][12][13] |

Table 1: This table summarizes the approximate half-life of typical NHS esters under various aqueous conditions, highlighting the profound impact of pH and temperature.

Experimental Protocol: Measuring Hydrolysis Rate via UV-Vis Spectrophotometry

A direct and accessible method for determining the hydrolysis rate of ASA-NHS is to monitor the release of the N-hydroxysuccinimide (NHS) byproduct, which has a distinct absorbance at approximately 260 nm.[6][9][10] This self-validating protocol allows for the empirical determination of the ester's half-life under your specific experimental conditions.

Required Materials

-

ASA-NHS

-

Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[6]

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, sodium bicarbonate) adjusted to the desired pH[13]

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

Step-by-Step Methodology

-

Buffer Preparation : Prepare the desired amine-free buffer and carefully adjust the pH. Equilibrate the buffer to the target reaction temperature (e.g., 25°C).

-

ASA-NHS Stock Solution : Immediately before use, dissolve the ASA-NHS in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). This minimizes premature hydrolysis.[6]

-

Reaction Setup : Add the temperature-equilibrated buffer to a quartz cuvette and place it in the spectrophotometer's sample holder. Blank the instrument at 260 nm using this cuvette.[6]

-

Initiate Reaction : To start the measurement, add a small volume of the ASA-NHS stock solution to the buffer in the cuvette (final DMSO concentration should be <10%).[6] Mix rapidly but gently with a pipette, ensuring no bubbles are introduced.

-

Data Acquisition : Immediately begin monitoring the absorbance at 260 nm over time. The frequency of readings depends on the expected rate: for pH > 8, readings every 15-30 seconds may be necessary; for pH ~7, readings every few minutes will suffice.[6] Continue until the absorbance value plateaus, indicating the reaction is complete.

-

Data Analysis :

-

The rate of hydrolysis can be determined by plotting the natural logarithm of (A∞ - At) versus time (t), where A∞ is the final, plateaued absorbance and At is the absorbance at time t.[6]

-

The slope of the resulting linear plot is equal to the negative of the observed rate constant (-kobs).[6]

-

The half-life (t½) of the ASA-NHS ester can then be calculated using the equation: t½ = 0.693 / kobs .[6]

-

Caption: Experimental workflow for monitoring hydrolysis.

Field-Proven Insights for Minimizing Hydrolysis

Synthesizing technical accuracy with practical experience is key to successful bioconjugation. The following best practices will help mitigate the impact of hydrolysis:

-

Buffer Selection is Non-Negotiable : Always use buffers that are free of primary amines. Buffers like Tris (Tris-buffered saline, TBS) and glycine will actively compete with your target molecule for reaction with the ASA-NHS.[9] Phosphate, bicarbonate, or HEPES buffers are excellent choices.[9]

-

Prepare Reagents Fresh : Due to its limited stability in aqueous solutions, ASA-NHS should always be prepared immediately before use.[13] If the reagent is supplied as a solid, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

-

Control Your Concentrations : The competition between aminolysis and hydrolysis is concentration-dependent. Using a higher concentration of the protein or biomolecule to be labeled can favor the desired aminolysis reaction over hydrolysis.[9][10]

-

Use a Molar Excess : To account for inevitable hydrolysis and drive the reaction to completion, a 10- to 20-fold molar excess of the NHS ester reagent relative to the amount of amine is a common starting point for optimization.[3]

-

Quench the Reaction : Once the desired incubation time has elapsed, it is good practice to quench the reaction by adding an excess of a small, amine-containing molecule like Tris or glycine. This will consume any remaining active NHS ester and prevent unintended, prolonged reactions.[9]

By understanding the kinetics and implementing these robust control strategies, researchers can harness the full potential of this compound, ensuring efficient, reproducible, and successful outcomes in their drug development and research applications.

References

-

Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO... (n.d.). ResearchGate. Retrieved from [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. Journal of Organic Chemistry, 53(15), 3583–3586. Retrieved from [Link]

-

Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. (n.d.). G-Biosciences. Retrieved from [Link]

-

Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015). Analytical Methods, 7(12), 5036-5042. Retrieved from [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. Scholars' Mine. Retrieved from [Link]

-

Lindsey, J. S., et al. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 39(8), 6135-6149. Retrieved from [Link]

-

Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006). Journal of Young Investigators. Retrieved from [Link]

-

Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015). Royal Society of Chemistry. Retrieved from [Link]

-

EDC carbodiimide and NHS easter's half life among different pH? (2017). ResearchGate. Retrieved from [Link]

-

N-Hydroxysuccinimide active ester. (n.d.). Namiki Shoji Co., Ltd. Retrieved from [Link]

-

Stability of NHS esters of mPEG5k under accelerated conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015). Analytical Methods, 7, 5036-5042. Retrieved from [Link]

-

A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2018). Polymer Chemistry, 9(40), 4904-4919. Retrieved from [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. researchgate.net [researchgate.net]

- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Mastering Protein Interactions: A Detailed Protocol for Crosslinking with 4-Azidosalicylic Acid N-hydroxysuccinimide Ester

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein-protein interactions is paramount to unraveling complex biological processes and designing novel therapeutics. Chemical crosslinking, a powerful technique to capture these transient interactions, provides a spatial snapshot of protein complexes in their native environment. This guide provides a detailed protocol and in-depth insights into the use of 4-Azidosalicylic acid N-hydroxysuccinimide ester (ASA-NHS), a versatile heterobifunctional crosslinker, for elucidating protein architecture and connectivity.

Introduction: The Power of Two-Step Crosslinking with ASA-NHS

This compound is a powerful tool in the arsenal of protein chemists. Its utility lies in its heterobifunctional nature, possessing two distinct reactive moieties that are activated under different conditions. This allows for a controlled, two-step crosslinking strategy, minimizing the formation of non-specific aggregates and providing greater control over the crosslinking process.[1][2][3]

The first reactive group is the N-hydroxysuccinimide (NHS) ester , which specifically targets primary amines (–NH₂) found on the N-terminus of proteins and the side chains of lysine residues.[4][5][6] This reaction is highly efficient under physiological to slightly alkaline conditions, forming a stable amide bond.[4][6]

The second, and arguably most powerful, feature of ASA-NHS is its photo-reactive azido group . This group remains inert until activated by ultraviolet (UV) light, at which point it forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in its immediate vicinity.[1][7] This non-specific reactivity allows for the capture of interacting partners that may lack conveniently located primary amines.

This two-stage approach allows a researcher to first conjugate the ASA-NHS to a purified "bait" protein and then, after removing the excess, unreacted crosslinker, introduce the modified bait to its potential "prey" interaction partners. Subsequent exposure to UV light then covalently traps the interacting molecules.[2]

The Chemical Logic: Mechanism of Action

Understanding the underlying chemical principles of ASA-NHS crosslinking is crucial for optimizing experimental design and troubleshooting. The process can be broken down into two distinct phases:

Phase 1: Amine-Reactive NHS Ester Conjugation

The NHS ester reacts with primary amines via nucleophilic acyl substitution.[5] The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4][8] The efficiency of this reaction is highly pH-dependent, with optimal conditions typically between pH 7.2 and 8.5.[4] Below this range, the primary amines are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the crosslinking efficiency.[4][9]

Phase 2: Photo-Activated Azido Group Crosslinking

Upon exposure to UV light, typically in the range of 320-370 nm, the azido group of the ASA moiety loses diatomic nitrogen (N₂) to form a highly reactive nitrene intermediate.[7] This nitrene can then undergo a variety of insertion reactions with neighboring molecules, including insertion into C-H and N-H bonds, effectively "trapping" the interacting protein.[1][7]

Figure 1. The two-phase experimental workflow for protein crosslinking using ASA-NHS.

Quantitative Data for Experimental Design

Successful crosslinking experiments hinge on the careful optimization of several key parameters. The following tables provide a summary of critical quantitative data to guide your experimental design.

Table 1: Recommended Reaction Conditions for NHS Ester Conjugation

| Parameter | Recommended Range | Rationale |

| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis.[4] |

| Temperature | 4°C - Room Temperature | Lower temperatures can help to stabilize protein complexes. |

| Incubation Time | 30 minutes - 2 hours | Sufficient time for conjugation without excessive hydrolysis.[4] |

| Molar Excess of ASA-NHS | 10- to 50-fold over protein | Ensures efficient modification of the bait protein.[7] |

| Buffer Composition | Phosphate, HEPES, Borate | Must be free of primary amines (e.g., Tris, Glycine).[4][7] |

Table 2: Hydrolysis Rates of NHS Esters

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours[4] |

| 8.6 | 4 | ~10 minutes[4] |

Table 3: Parameters for UV Photo-Activation

| Parameter | Recommended Setting | Considerations |

| Wavelength | 320 - 370 nm | Minimizes damage to proteins and nucleic acids.[7] |

| Lamp Wattage | 15W - 150W | Higher wattage reduces required exposure time. |

| Distance to Sample | 1 - 20 cm | Inversely proportional to light intensity.[10] |

| Irradiation Time | 5 - 15 minutes | Optimization is crucial to maximize crosslinking and minimize damage.[7] |

Detailed Experimental Protocols

A. Preparation of Reagents

-

ASA-NHS Stock Solution: Immediately before use, dissolve ASA-NHS in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10-25 mM.[7]

-

Expert Insight: ASA-NHS is moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the stock solution fresh for each experiment and discard any unused portion.

-

-

Reaction Buffer: Prepare a suitable reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the buffer is free from primary amines.

-

Quenching Solution: Prepare a 1 M solution of Tris-HCl, pH 7.5 or 1 M glycine. This will be used to stop the NHS ester reaction.

B. Protocol for NHS Ester Conjugation to Bait Protein

-

Prepare the purified bait protein in the reaction buffer at a concentration of 1-5 mg/mL.

-

Add the calculated amount of ASA-NHS stock solution to the protein solution to achieve the desired molar excess.

-

Causality Explanation: A 10- to 50-fold molar excess is a good starting point, but the optimal ratio may need to be determined empirically based on the number of available lysines on your protein of interest.[7]

-

-

Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.

-

Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[4]

-

Remove the excess, unreacted crosslinker and quenching reagent by dialysis, desalting column, or buffer exchange. This step is critical to prevent the unreacted crosslinker from reacting with the prey protein.

C. Protocol for Photo-Activated Crosslinking

-

Combine the modified bait protein with the prey protein or cell lysate containing the potential interacting partners. Allow sufficient time for the protein complex to form (this will be system-dependent).

-

Transfer the sample to a suitable reaction vessel that is transparent to UV light (e.g., a quartz cuvette or a thin-walled microcentrifuge tube with the cap open).

-

Place the sample under a UV lamp that emits light in the 320-370 nm range.[7]

-

Self-Validation Check: It is advisable to run a control sample that is not exposed to UV light to assess for non-specific interactions.

-

-

Irradiate the sample for 5-15 minutes. The optimal time and distance from the lamp should be determined empirically.[7][10]

-

After irradiation, the crosslinked sample is ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the crosslinked products.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Crosslinking Efficiency | - Inefficient NHS ester reaction (hydrolysis).- Insufficient UV activation.- Proteins are not interacting. | - Prepare fresh ASA-NHS stock solution.- Optimize pH of the reaction buffer.- Increase UV irradiation time or intensity.- Confirm protein interaction through other methods (e.g., co-immunoprecipitation). |

| High Molecular Weight Aggregates | - Excessive crosslinker concentration.- Non-specific crosslinking. | - Reduce the molar excess of ASA-NHS.- Ensure complete removal of unreacted crosslinker after the first step. |

| No Crosslinking Observed | - Absence of primary amines on the bait protein.- Steric hindrance preventing crosslinker access. | - Confirm the presence of accessible lysines or N-terminus.- Consider a crosslinker with a longer spacer arm. |

Concluding Remarks

The use of this compound offers a robust and controllable method for the identification and characterization of protein-protein interactions. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can confidently capture transient protein complexes, providing invaluable insights into cellular function and disease pathology. The protocols and data presented in this guide serve as a comprehensive starting point for the successful application of this powerful crosslinking technology.

References

-

Interchim. (n.d.). NHS ASA, SASD. Retrieved from [Link]

-

G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. Retrieved from [Link]

-

Ljungqvist, C., et al. (2019). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry, 91(15), 9979-9986. [Link]

-

Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from [Link]

-

Mädler, S., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of mass spectrometry : JMS, 44(5), 694–706. [Link]

-

G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

Sources

- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. interchim.fr [interchim.fr]

- 8. korambiotech.com [korambiotech.com]

- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Identifying binding partners of a protein with N-hydroxysuccinimidyl-4-azidosalicylate.

Application Note & Protocol

Title: Mapping the Interactome: A Guide to Identifying Protein Binding Partners Using NHS-ASA Crosslinking

Abstract: The intricate dance of proteins within a cell is orchestrated by a complex network of interactions. Identifying these protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. This guide provides a comprehensive technical overview and detailed protocols for utilizing the heterobifunctional, photo-activatable crosslinker, N-hydroxysuccinimidyl-4-azidosalicylate (NHS-ASA), to capture and identify protein binding partners. We will delve into the chemical principles of the two-step crosslinking process, provide validated, step-by-step experimental workflows, and discuss downstream analysis, with a focus on mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking to robustly identify and characterize protein interactions.

The Rationale: Why Choose NHS-ASA for PPI Studies?

Mapping protein-protein interactions often requires capturing transient or weak associations that may not survive standard biochemical purification techniques. Chemical crosslinking provides a powerful solution by covalently linking interacting proteins, effectively "freezing" the interaction for subsequent analysis.[1][2][3]

N-hydroxysuccinimidyl-4-azidosalicylate (NHS-ASA) is a heterobifunctional crosslinking reagent that offers a distinct advantage through its two-step, controlled reaction mechanism.[4] This allows for a more targeted approach compared to homobifunctional crosslinkers.

-

Step 1: Amine-Specific Labeling: The N-hydroxysuccinimide (NHS) ester group reacts specifically and efficiently with primary amines (the N-terminus and lysine side chains) on the "bait" protein under physiological to slightly alkaline pH conditions.[5] This initial step creates a stable amide bond, tethering the photoreactive portion of the crosslinker to a known protein.[6][7]

-

Step 2: Photo-Activated Crosslinking: The second reactive group is an aryl azide (or phenyl azide). This group is chemically inert until it is activated by UV light.[8] Upon exposure to UV radiation (typically 320-370 nm), the aryl azide forms a highly reactive nitrene intermediate.[9] This nitrene can then form a covalent bond with any nearby amino acid residue of an interacting "prey" protein, effectively capturing the binding partner.[8][9] This non-specific insertion is a key advantage for capturing interactions that may not involve primary amines at the interface.[10]

The sequential nature of this process minimizes the formation of random, non-specific crosslinks and allows for precise experimental control.

The Mechanism of Action: A Two-Stage Process

The utility of NHS-ASA is grounded in its distinct chemical functionalities. Understanding this mechanism is crucial for experimental design and troubleshooting.

Stage 1: NHS Ester Reaction with Primary Amines

The NHS ester is a highly efficient acylating agent for primary amines. The reaction proceeds via nucleophilic attack from the amine on the ester carbonyl, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[11]

-

Causality: The reaction is highly pH-dependent. At a pH range of 7.2-8.5, lysine side chains are sufficiently deprotonated to be nucleophilic, while the NHS ester remains relatively stable against hydrolysis.[5][12][13] Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the protein for reaction with the NHS ester.[14][15]

Stage 2: UV-Light Induced Nitrene Formation and Insertion

Once the bait protein is labeled with NHS-ASA and incubated with its potential binding partners, the sample is exposed to UV light.

-

Causality: The energy from UV photons in the 320-370 nm range excites the aryl azide group, causing the expulsion of nitrogen gas (N₂) and the formation of a highly reactive nitrene.[9] This nitrene intermediate is short-lived and will rapidly insert into C-H or N-H bonds of any amino acid residue in close proximity, forming a stable covalent crosslink.[9] It is critical to use a UV source that does not emit at shorter wavelengths (e.g., 254 nm), as this can cause significant damage to proteins and nucleic acids.[9]

Below is a diagram illustrating the complete experimental workflow.

Caption: Experimental workflow for NHS-ASA crosslinking.

Experimental Protocols

Authoritative Grounding: These protocols are synthesized from established methodologies and best practices.[9][16][17] Perform all steps involving the NHS-ASA reagent before UV activation in low light conditions or in tubes wrapped in aluminum foil to prevent premature activation of the aryl azide group.[8][9]

Reagent Preparation and Handling

| Reagent | Preparation and Storage |

| NHS-ASA | NHS-ASA is moisture-sensitive.[14] Prepare stock solutions immediately before use. Dissolve NHS-ASA in a dry, amine-free organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 25-50 mM.[9][16] Store the powder at 4°C, protected from light and moisture. |

| Labeling Buffer | Phosphate-Buffered Saline (PBS) or HEPES buffer at pH 7.2-8.0 is recommended. Ensure the buffer is free of primary amines (e.g., Tris, glycine) and other nucleophiles.[9][14] |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 or 1 M Glycine. This is used to stop the NHS-ester reaction.[18] |

Protocol 1: Labeling of the Bait Protein

This protocol describes the covalent attachment of NHS-ASA to your purified "bait" protein.

-

Protein Preparation: Prepare your purified bait protein at a concentration of 1-5 mg/mL in the Labeling Buffer. The protein solution must be free of amine-containing contaminants.[17]

-

Molar Excess Calculation: The optimal molar excess of NHS-ASA to protein must be determined empirically, but a starting point of a 20- to 50-fold molar excess is recommended.[9]

-

Reaction Incubation:

-

Bring the protein solution and the NHS-ASA stock solution to room temperature.

-

Add the calculated volume of the NHS-ASA stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.[18]

-

-

Quenching (Optional but Recommended): To ensure no unreacted NHS-ASA remains, add Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.[18]

-

Removal of Excess Reagent: It is crucial to remove unreacted NHS-ASA and the N-hydroxysuccinimide by-product. This is best achieved using a desalting column (spin or gravity-flow) equilibrated with an appropriate buffer for your downstream interaction assay (e.g., PBS, pH 7.4).[9]

Protocol 2: Crosslinking and Identification

This protocol details the interaction, photo-crosslinking, and subsequent analysis steps.

-

Formation of Protein Complex:

-

Combine the ASA-labeled bait protein with the cell lysate, purified protein fraction, or individual protein ("prey") suspected of interaction.

-

Incubate under conditions known to favor the interaction (e.g., 30 minutes at 37°C or 1 hour at 4°C). These conditions should be optimized for your specific system.

-

-

Photo-Crosslinking:

-

Place the sample in a shallow, uncovered reaction vessel (e.g., a petri dish or the cap of a microcentrifuge tube) on ice to minimize heat-induced damage.

-

Irradiate the sample with a long-wave UV lamp (320-370 nm).[9] The distance from the lamp and the exposure time are critical parameters that require optimization. A typical starting point is 5-15 minutes at a distance of 3-5 cm.[9]

-

Self-Validation: Run parallel controls:

-

No UV Control: A sample prepared identically but not exposed to UV light. This control is essential to confirm that any higher molecular weight bands are UV-dependent.

-

No Bait Control: A sample containing only the prey protein(s) and subjected to the same crosslinking procedure. This helps identify non-specific crosslinking.

-

-

-

Analysis of Crosslinked Products:

-

SDS-PAGE and Western Blotting: The simplest method to visualize crosslinking is to analyze the reaction products by SDS-PAGE. A successful crosslink will result in a new band corresponding to the combined molecular weight of the bait and prey proteins. This can be confirmed by Western blotting using antibodies against the bait and suspected prey proteins.[3]

-

Immunoprecipitation and Mass Spectrometry (for unknown partners): a. After crosslinking, lyse the cells (if applicable) and perform an immunoprecipitation (IP) using an antibody specific to the bait protein. b. Elute the captured protein complexes from the beads. c. Run the eluate on an SDS-PAGE gel and excise the band corresponding to the crosslinked complex. d. Perform in-gel digestion (e.g., with trypsin). e. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][19] The identification of peptides from both the bait and a prey protein in the same analysis confirms the interaction.[1][20]

-

Data Interpretation & Troubleshooting

| Observation/Problem | Potential Cause | Suggested Solution |

| Low or no crosslinking efficiency. | Inefficient labeling of bait protein. | Ensure the labeling buffer is amine-free and within the optimal pH range (7.2-8.0).[14] Empirically optimize the molar excess of NHS-ASA. |

| Insufficient UV exposure. | Increase UV irradiation time or decrease the distance to the lamp. Ensure the lamp emits at the correct wavelength (320-370 nm).[9] | |

| Crosslinker is hydrolyzed. | Prepare NHS-ASA stock solution immediately before use. Do not store aqueous solutions of the reagent.[14] | |

| High background of non-specific crosslinks. | Excess unreacted NHS-ASA. | Ensure complete removal of excess crosslinker after the labeling step using a desalting column.[9] |

| Over-crosslinking. | Reduce UV exposure time or reagent concentration. | |

| Bait protein precipitates after labeling. | High degree of labeling alters protein solubility. | Reduce the molar excess of NHS-ASA used in the labeling reaction. |

Visualization of the Chemical Mechanism

The two-stage reaction of NHS-ASA can be visualized as follows:

Caption: Chemical mechanism of NHS-ASA crosslinking.

References

-

Synthesis of Photoreactive Mass Spec Cleavable Crosslinkers to Study Protein-Protein Interactions. eScholarship, University of California. [Link]

-

Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. National Institutes of Health (NIH). [Link]

-

NHS ASA, SASD. Interchim. [Link]

-

Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. PubMed Central, National Institutes of Health (NIH). [Link]

-

Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. PubMed Central, National Institutes of Health (NIH). [Link]

-

Chemical cross-linking with mass spectrometry: A tool for systems structural biology. National Institutes of Health (NIH). [Link]

-

Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. PubMed Central, National Institutes of Health (NIH). [Link]

-

Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Fluidic Sciences. [Link]

-

NHS-ASA (N-Hydroxysuccinimidyl-4-azidosalicylic acid). Cepham Life Sciences. [Link]

-

The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PubMed Central, National Institutes of Health (NIH). [Link]

-

Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. ACS Publications. [Link]

-

Cross-Linking Mass Spectrometry Data Analysis. ResearchGate. [Link]

-

NHS ester protocol for labeling proteins. Abberior. [Link]

-

Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PubMed Central, National Institutes of Health (NIH). [Link]

-

Cross-linking mass spectrometry for mapping protein complex topologies in situ. PubMed Central, National Institutes of Health (NIH). [Link]

-

NHS-ASA (N-Hydroxysuccinimidyl-4-azidosalicylic acid). Astral Scientific. [Link]

-

Mechanism of action of aspirin. Wikipedia. [Link]

-

General protein-protein cross-linking. PubMed, National Institutes of Health (NIH). [Link]

-

Chemical structure of acetylsalicylic acid (aspirin, ASA) 1. ResearchGate. [Link]

-

Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed, National Institutes of Health (NIH). [Link]

-

Acetylsalicylic Acid History and Structure. Encyclopedia MDPI. [Link]

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

-

A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. National Institutes of Health (NIH). [Link]

-

NHS-ASA (N-Hydroxysuccinimidyl-4-azidosalicylic acid). SpecAU. [Link]

-

N-Hydroxysuccinimide. Wikipedia. [Link]

-

Absorption spectra of acetylsalicylic acid (ASA) (blue), ASA (red) ligand, 3+ Tb(NO 3 ) 3. ResearchGate. [Link]

Sources

- 1. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 4. cephamls.com [cephamls.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. interchim.fr [interchim.fr]

- 10. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 12. fluidic.com [fluidic.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. biotium.com [biotium.com]

- 18. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing NHS-ASA Crosslinking Efficiency

Welcome to the technical support center for NHS-ASA crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic explanations, and practical protocols to overcome common challenges and enhance the efficiency of your crosslinking experiments.

Core Principles: Understanding the Two-Stage Reaction

N-hydroxysuccinimide-Azide (NHS-ASA) crosslinkers are powerful heterobifunctional reagents used to covalently link molecules. Their utility stems from a two-step reaction mechanism that allows for controlled, sequential conjugations.

-

Stage 1: Amine Acylation. The N-hydroxysuccinimide (NHS) ester end of the crosslinker reacts with primary amines (-NH₂) on the first target molecule (Molecule A), such as those on lysine residues or the N-terminus of a protein. This reaction is spontaneous under specific pH conditions and forms a stable, covalent amide bond.

-

Stage 2: Photoactivated Crosslinking. The aryl azide (ASA) group remains inert until it is activated by UV light. Upon photoactivation, it forms a highly reactive nitrene intermediate that can insert non-specifically into C-H or N-H bonds or react with nucleophiles on a second target molecule (Molecule B).[1][2]

Understanding the distinct requirements and pitfalls of each stage is paramount to achieving high crosslinking efficiency.

Diagram: The NHS-ASA Two-Stage Reaction Mechanism

Caption: The sequential two-stage reaction of NHS-ASA crosslinkers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the initial NHS ester reaction?

The optimal pH for the NHS ester reaction with primary amines is between 7.2 and 8.5.[3][4][5] This range is a critical compromise. Below pH 7, primary amines are increasingly protonated (-NH₃⁺), making them poor nucleophiles and slowing the reaction.[6][7] Above pH 8.5, the rate of hydrolysis of the NHS ester itself increases dramatically, which competes with the desired amine reaction and reduces yield.[4][6][8] For many applications, a pH of 8.3 is considered ideal.[6][9]

Q2: Which buffers should I use, and which should I avoid?

-

Recommended Buffers: Phosphate buffers (PBS), HEPES, borate, and carbonate/bicarbonate buffers are excellent choices as they are amine-free and compatible with the reaction.[3][5][10]

-

Buffers to Avoid: Critically, you must avoid buffers containing primary amines, such as Tris (Tris-HCl) or glycine.[11][12] These buffers will directly compete with your target molecule for reaction with the NHS ester, effectively quenching the crosslinker.[11]

Q3: How do I handle the light-sensitive aryl azide group?

All steps involving the NHS-ASA reagent prior to the photoactivation step must be performed in the dark or under amber/red light.[13] This includes reagent preparation, the initial amine reaction, and any purification steps. Exposing the aryl azide to ambient light, especially UV sources, can cause premature activation and lead to unwanted side reactions or reagent inactivation.

Q4: What is the best wavelength of UV light for activating the aryl azide?

The optimal wavelength depends on the specific structure of the aryl azide. For nitrophenyl azides, such as those in SANPAH or Sulfo-SANPAH, long-wave UV light in the range of 300-460 nm is sufficient and preferable.[2][13] Simple phenyl azides may require shorter wavelengths (e.g., 254-275 nm), but this can risk damage to proteins and nucleic acids.[2] Diazirine-based photo-crosslinkers are often more efficient and can be activated with less damaging long-wave UV light (330-370 nm).[2][14]

Troubleshooting Guide: Enhancing Crosslinking Efficiency

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: Low or No Final Crosslinking Yield

This is the most common issue and can stem from failures in either stage of the reaction. A systematic approach is key to diagnosis.

Diagram: Troubleshooting Logic for Low Yield

Caption: A decision tree for diagnosing low NHS-ASA crosslinking yield.

Q: My final product yield is extremely low. How do I figure out what went wrong?

A: First, verify the success of Stage 1 (Amine Coupling). You can do this analytically. For example, use mass spectrometry to confirm that the mass of your first molecule has increased by the mass of the crosslinker minus the NHS group. If Stage 1 failed, consider the following:

-

Cause 1: NHS Ester Hydrolysis. The NHS ester is highly susceptible to hydrolysis in aqueous solutions. Its stability is a function of pH and temperature.

-

Solution: Always prepare the crosslinker solution immediately before use.[13][15] If using a non-sulfonated (water-insoluble) version, dissolve it in a dry, water-miscible organic solvent like DMSO or DMF first, then add it to your aqueous reaction.[3][9][11] Ensure your reaction pH is not above 8.5.[4]

-

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[3][4][8] |

| 8.6 | 4 | 10 minutes[3][4][8] |

| 9.0 | Room Temp | Minutes[6] |

| Data compiled from multiple sources.[3][4][6][8] |

-

Cause 2: Incompatible Buffer or Contaminants. As mentioned in the FAQ, amine-containing buffers (Tris, glycine) will consume the reagent.[12] Other nucleophiles or contaminants can also interfere.

-

Cause 3: Incorrect Molar Ratio. An insufficient amount of crosslinker will result in a low degree of labeling on your first molecule.

-

Solution: The optimal molar excess of crosslinker over the protein depends on the protein's concentration. For concentrated protein solutions (>5 mg/mL), a 5- to 10-fold molar excess may be sufficient.[15][17] For more dilute solutions (<5 mg/mL), a 20- to 50-fold molar excess is often required to favor the acylation reaction over hydrolysis.[13][15][17]

-

If Stage 1 was successful, investigate Stage 2 (Photoactivation).

-

Cause 4: Ineffective Photoactivation. The energy, wavelength, and duration of UV exposure are critical.

-

Solution: Use a suitable UV lamp. A 365 nm mercury lamp is a common and effective choice. Ensure the lamp is close enough to the sample (typically 1-5 cm).[18] The reaction vessel should be UV-transparent, like a quartz cuvette; standard polypropylene tubes block a significant amount of UV light. Keep the sample cool on ice during irradiation to prevent heat-related damage.

-

| UV Light Source | Wavelength Range (nm) | Notes |

| Handheld Mineral Light | 254-360 | Short wavelengths can damage biomolecules.[2] |

| Transilluminator | ~300-312 | Common in labs, can be effective. |

| Mercury Lamp | 365 (long-wave) | Often optimal for nitrophenyl azides.[2] |

| Data compiled from Thermo Fisher Scientific.[2] |

-

Cause 5: Presence of Quenching Agents. Certain molecules can quench the reactive nitrene or reduce the azide before it's activated.

-

Solution: Thiol-containing reducing agents like DTT or 2-mercaptoethanol are incompatible and must be removed before photoactivation, as they reduce the azide group to an unreactive amine.[2] Primary amines (like Tris used to quench Stage 1) must also be removed, as the nitrene will preferentially react with them. Always perform a desalting or dialysis step after the NHS reaction and before UV exposure.[13][18]

-

Problem 2: Non-Specific Crosslinking or Protein Aggregation

Q: My experiment resulted in a smear on my gel and significant sample precipitation. What happened?

A: This usually indicates uncontrolled or excessive crosslinking.

-

Cause 1: Excess Crosslinker After Stage 1. If you do not remove the unreacted NHS-ASA after modifying your first protein, the photoactivation step will create free, highly reactive nitrenes in solution. These can crosslink your target protein to itself, leading to aggregation.

-

Cause 2: Over-activation or High Protein Concentration. Too much UV exposure time or intensity can generate an excess of reactive species. Very high protein concentrations can also favor intermolecular crosslinking over the desired bimolecular reaction.

-

Solution: Titrate the UV exposure time. Start with a short duration (e.g., 2-5 minutes) and increase as needed.[1] You may also need to optimize the concentrations of your activated "Molecule A" and target "Molecule B" to find a balance that promotes the desired 1:1 conjugation.

-

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol incorporates best practices and control points to ensure a robust and reproducible experiment.

Diagram: Detailed NHS-ASA Experimental Workflow

Caption: A step-by-step workflow for NHS-ASA crosslinking with controls.

Materials

-

Molecule A: Protein or other molecule with primary amines.

-

Molecule B: Target molecule for photo-crosslinking.

-

Crosslinker: NHS-ASA or a derivative (e.g., Sulfo-SANPAH). Store desiccated at -20°C.[12][13]

-

Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[11]

-

Solvent (if needed): Anhydrous DMSO or DMF.

-

Quench Buffer: 1 M Tris-HCl, pH 7.5.

-

Purification: Desalting columns or dialysis cassettes.

-

UV Lamp: 365 nm source.

Procedure

Stage 1: Amine Acylation (Perform in dark/dim light)

-

Preparation: Prepare Molecule A in Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Crosslinker Solubilization: Allow the NHS-ASA vial to equilibrate to room temperature before opening to prevent condensation.[12][13] Prepare a fresh stock solution (e.g., 10 mM) in DMSO (for NHS-ASA) or Reaction Buffer (for Sulfo-SANPAH).[13]

-

Reaction: Add the calculated volume of crosslinker stock solution to the Molecule A solution to achieve the desired molar excess (e.g., 20-fold).

-

Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C, protected from light.

-

Quenching (Optional but Recommended): Stop the reaction by adding Quench Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes.[13][15]

-

Purification (Mandatory): Immediately remove all excess crosslinker and quenching buffer using a desalting column or dialysis against the Reaction Buffer. This yields "Activated Molecule A".

Stage 2: Photo-Crosslinking

-

Mixing: Combine "Activated Molecule A" with "Molecule B" in a UV-transparent vessel.

-

Control Sample: Prepare an identical sample that will be kept in the dark. This is your no-UV control and is essential to validate that crosslinking is light-dependent.

-

Photoactivation: Place the reaction vessel on ice, 1-5 cm below the UV lamp. Irradiate for 2-15 minutes. Optimization of time is crucial.

-